Imidazo[1,2-a]pyrazine-3-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a versatile scaffold in organic synthesis and drug development . It has been found to display significant anticancer activity . The primary target of this compound is the Cyclin-dependent kinase-9 (CDK9) enzyme . CDK9 forms a heterodimer with cyclin T, playing a crucial role in cell cycle regulation and transcription .
Mode of Action
The compound interacts with its target, CDK9, by binding to the enzyme’s active site. This interaction inhibits the kinase activity of CDK9, thereby disrupting the cell cycle and transcription processes . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK9 affects the cell cycle regulation and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated . The downstream effects of these pathway disruptions contribute to the compound’s anticancer activity .
Pharmacokinetics
The compound’s molecular weight (14714) and its physical form (brown solid) suggest that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression and induction of apoptosis in cancer cells . In vitro experimental results revealed that compound 12b, a derivative of this compound, showed promising anticancer activity with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero cells, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. More research is needed to fully understand how these and other environmental factors influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine-3-carbaldehyde plays a significant role in biochemical reactions
Cellular Effects
The cellular effects of this compound are multifaceted. It has been found to have significant anticancer activity against various cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models While specific threshold effects have not been reported, high doses may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels . The specifics of these interactions and their implications for metabolism are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing imidazo[1,2-a]pyrazine-3-carbaldehyde involves a one-pot three-component condensation reaction. This method typically uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials. The reaction is catalyzed by iodine and proceeds at room temperature, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound often employs similar multicomponent reactions due to their simplicity and efficiency. The use of readily available and cost-effective catalysts like iodine makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Imidazo[1,2-a]pyrazine-3-carboxylic acid.
Reduction: Imidazo[1,2-a]pyrazine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyrazine: A structural isomer with distinct reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: Known for its use in the development of antiviral and anticancer agents
Uniqueness: Imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific structural features that allow for versatile functionalization and its significant potential in developing new therapeutic agents and materials .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAMGYSJHEZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545527 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-58-2 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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